molecular formula C21H24N2O4 B10999540 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide

Cat. No.: B10999540
M. Wt: 368.4 g/mol
InChI Key: BIBVQXCECXZXJP-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide is a synthetic indole-derived compound featuring a 3,4,5-trimethoxyphenyl substituent and an isopropyl group at the indole nitrogen. This structure combines a heterocyclic indole core with methoxy-rich aromatic and aliphatic moieties, which are frequently associated with bioactivity in medicinal chemistry. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitubulin agents and kinase inhibitors, while the indole scaffold is prevalent in compounds targeting serotonin receptors and apoptosis pathways .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-propan-2-yl-N-(3,4,5-trimethoxyphenyl)indole-4-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-13(2)23-10-9-15-16(7-6-8-17(15)23)21(24)22-14-11-18(25-3)20(27-5)19(12-14)26-4/h6-13H,1-5H3,(H,22,24)

InChI Key

BIBVQXCECXZXJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation, where the indole reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 3,4,5-Trimethoxyphenyl Group: This step involves the coupling of the indole derivative with a 3,4,5-trimethoxyphenyl derivative through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as thionyl chloride followed by reaction with an amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or the phenyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
1-(Propan-2-yl)-N-(3,4,5-TMP)-1H-indole-4-carboxamide Indole 3,4,5-TMP, isopropyl Not explicitly reported (assumed antitubulin/kinase) Multi-step condensation N/A
3-(4-Nitrophenyl)-5-(3,4,5-TMP)-4,5-dihydro-1H-pyrazole (3a) Pyrazoline 4-Nitrophenyl, 3,4,5-TMP Anticancer (tubulin inhibition) Claisen-Schmidt condensation
3-(4-Nitrophenyl)-N-substituted-phenyl-5-(3,4,5-TMP)-pyrazole-carbothioamide (5a-e) Pyrazoline-carbothioamide 4-Nitrophenyl, 3,4,5-TMP, thiourea Enhanced cytotoxicity vs. parent pyrazolines Hydrazine + isothiocyanate

Key Observations:

Core Structure Differences: The target compound’s indole core differs from the pyrazoline derivatives in –3. This structural variance impacts binding to biological targets (e.g., indoles may favor intercalation, pyrazolines may disrupt protein dynamics) .

Substituent Similarities :

  • Both the target compound and pyrazoline derivatives share the 3,4,5-trimethoxyphenyl (3,4,5-TMP) group, a moiety linked to tubulin polymerization inhibition (e.g., combretastatin analogs). However, the pyrazoline derivatives in –3 incorporate additional nitro groups, which enhance electron-withdrawing effects and cytotoxicity .

Synthetic Routes: The target compound likely requires indole functionalization via carboxamide coupling, while the pyrazoline derivatives in –3 are synthesized via Claisen-Schmidt condensation followed by hydrazine cyclization.

Biological Activity Gaps: While pyrazoline derivatives (e.g., 5a-e) show explicit cytotoxicity in cancer models, the biological data for the target indole-carboxamide is absent in the provided evidence.

Critical Analysis of Evidence Limitations

  • –3 : Focus on pyrazoline derivatives, limiting direct comparison with the indole-carboxamide. The shared 3,4,5-TMP group suggests overlapping mechanisms, but core structure disparities preclude definitive conclusions.

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